molecular formula C6H11BrO2Zn B1147378 4-Ethoxy-4-oxobutylzinc bromide CAS No. 131379-39-0

4-Ethoxy-4-oxobutylzinc bromide

Cat. No. B1147378
M. Wt: 260.44
InChI Key:
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Description

Synthesis Analysis

The synthesis of related organozinc compounds, such as 4-coumarinylzinc bromide, involves the direct oxidative addition of active zinc to brominated precursors. These organozinc reagents undergo palladium-catalyzed cross-coupling reactions with various aryl halides and acid chlorides to yield coupling products under mild conditions (Rieke & Kim, 2011).

Molecular Structure Analysis

Molecular structure studies, including spectroscopic and X-ray diffraction (XRD) analyses, provide insight into the detailed geometry and electronic structure of compounds. For example, spectroscopic (FT-IR, NMR) and XRD methods have been used to characterize ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, a compound synthesized via reactions involving components similar to those used in the synthesis of 4-Ethoxy-4-oxobutylzinc bromide. These methods, coupled with density functional theory (DFT) calculations, allow for the analysis of molecular geometry, vibrational assignments, and electronic properties (Haroon et al., 2018).

Chemical Reactions and Properties

The reactivity of organozinc compounds is highlighted in their application in the synthesis of novel heterocycles. For instance, the reaction of 4-bromophenyl-4-oxobut-2-enoic acid with various nucleophiles under Aza–Michael addition conditions leads to the formation of pyridazinones and furanones derivatives, showcasing the versatility of organozinc intermediates in facilitating diverse chemical transformations (El-hashash et al., 2015).

Scientific Research Applications

  • Synthesis of S-Ribosylhomocysteine Analogues : It has been used in the synthesis of S-ribosylhomocysteine analogues, which are potential inhibitors of the LuxS enzyme. This involves a cross-coupling reaction with 6-fluoro-6-iodo-α-D-ribo-hex-5-enofuranose (Wnuk et al., 2007).

  • Creation of Ionic Liquids : The compound has been used in the synthesis of novel analogues of glycine-betaine ionic liquids. These ionic liquids have applications in forming aqueous biphasic systems, and are characterized by their low melting points, high degradation temperatures, and low toxicity (Pereira et al., 2019).

  • Corrosion Inhibitors : In the study of corrosion inhibitors for carbon steel in acid mediums, pyridazinium-based ionic liquids, including derivatives of 4-Ethoxy-4-oxobutylzinc bromide, were synthesized and found to be effective (El-hajjaji et al., 2018).

  • Synthesis of Heterocyclic Compounds : This compound has been utilized as a starting material for the preparation of various heterocyclic compounds with expected antibacterial activities (El-Hashash et al., 2015).

  • Formation of Fluorophores : It has been involved in the synthesis of new fluorophores, specifically a pyridinium complex that exhibits solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties (Li et al., 2009).

  • Antioxidant and Cytotoxic Properties : The compound has been studied for its antioxidant and cytotoxic properties. For instance, 6-ethoxy-4-methylcoumarin, a derivative, was synthesized and its properties were analyzed (Çelikezen et al., 2020).

  • Antibacterial Studies : In the context of antibacterial studies, a cobalt(III) complex of a ligand derivative was synthesized and evaluated for its antibacterial activity (Bera et al., 2017).

properties

IUPAC Name

bromozinc(1+);ethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPARCVGSTPKNNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-4-oxobutylzinc bromide

Citations

For This Compound
34
Citations
SF Wnuk, J Lalama, J Robert… - … Nucleotides and Nucleic …, 2007 - Taylor & Francis
… Trans selective Negishi cross-coupling [ Citation 10a , Citation 10b ] of 4 using 2 equivalents of 4-ethoxy-4-oxobutylzinc bromide gave fluoro(vinyl) SRH analogue 5 (Z, 54%; 90% based …
Number of citations: 10 www.tandfonline.com
JE Tungen, M Aursnes, J Dalli… - … A European Journal, 2014 - Wiley Online Library
… 25d To our delight, when the palladium-based PEPPSI™-IPr catalyst 24 was employed in the presence of bromide 22 and 4-ethoxy-4-oxobutylzinc bromide (8), the desired ethyl ester …
M Amat, R Griera, R Fabregat, E Molins… - Angewandte …, 2008 - Wiley Online Library
… compound 2 (A: R 1 =OEt; R 2 =(CH 2 ) 3 CO 2 Et), which was easily accessible in excellent yield (82 %) by reaction of glutaryl dichloride with 4-ethoxy-4-oxobutylzinc bromide (1) in the …
Number of citations: 63 onlinelibrary.wiley.com
D Andrei, SF Wnuk - The Journal of organic chemistry, 2006 - ACS Publications
… Additional Pd(PPh 3 ) 4 (4.5 mg, 0.004 mmol) and 4-ethoxy-4-oxobutylzinc bromide (0.20 mL… total) of 4a (0.20 mmol) with 4-ethoxy-4-oxobutylzinc bromide (0.37 mmol) and PdCl 2 (dppb…
Number of citations: 64 pubs.acs.org
C Cui, WM Dai - Organic letters, 2018 - ACS Publications
… Next, we examined the Negishi coupling using 4-ethoxy-4-oxobutylzinc bromide (9), (21) (S)-(−)-3-methoxy-2-methyl-3-oxopropylzinc bromide (22a), and 6-ethoxy-6-oxohexylzinc …
Number of citations: 18 pubs.acs.org
M Amat Tusón, R Griera Farres, R Fabregat… - … Edition, 2008, vol. 47 …, 2008 - diposit.ub.edu
… tetracarbonyl compound 2 [A: R1 = OEt; R2 = (CH2)3CO2Et], which was easily accessible in excellent yield (82%) by reaction of glutaryl dichloride with 4-ethoxy-4-oxobutylzinc bromide …
Number of citations: 2 diposit.ub.edu
SF Wnuk, J Lalama, CA Garmendia, J Robert… - Bioorganic & medicinal …, 2008 - Elsevier
… Treatment of 12 with 3 equiv of 4-ethoxy-4-oxobutylzinc bromide in the presence of Pd(PPh 3 ) 4 at 55 C gave monoalkylated 5,6,7,8,9-pentadeoxy-α-d-xylo-dec-5(E)-enofuranuronate …
Number of citations: 43 www.sciencedirect.com
A Vik, J Dalli, TV Hansen - Bioorganic & medicinal chemistry letters, 2017 - Elsevier
… The final key feature of this synthesis was a palladium catalyzed alkyl-alkyl sp 3 -sp 3 coupling between bromide 24 and commercially available 4-ethoxy-4-oxobutylzinc bromide (25), …
Number of citations: 63 www.sciencedirect.com
PM Goud, A Sheri, PV Desai, EB Watkins… - Medicinal Chemistry …, 2005 - Springer
… After stirring for 15 min at 0 “C, 4-ethoxy-4-oxobutylzinc bromide (13 g, 50 mmol) was added slowly. The reaction mixture was stirred for 2 h at 0 “C. After completion of the reaction, the …
Number of citations: 23 link.springer.com
DA Petrone, M Isomura, I Franzoni… - Journal of the …, 2018 - ACS Publications
… (23) A catalyst system comprised of [Ir(cod)Cl] 2 (0.75 mol %) and chiral phosphorus–olefin ligand (R)-L 1 (3 mol %) in combination with commercial 4-ethoxy-4-oxobutylzinc bromide (…
Number of citations: 65 pubs.acs.org

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